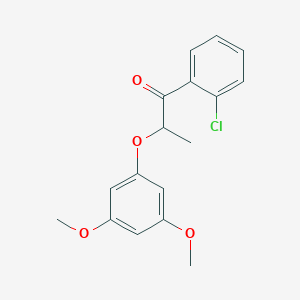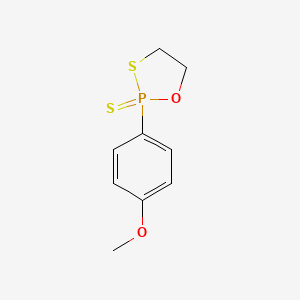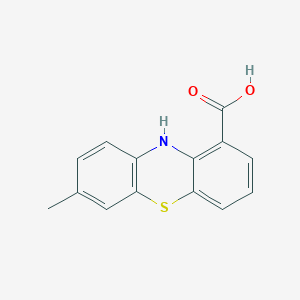![molecular formula C18H30N2O2S B14185256 2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid CAS No. 848850-09-9](/img/structure/B14185256.png)
2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid is a chemical compound that features a pyrimidine ring attached to a tetradecanoic acid chain via a sulfur atom. Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid typically involves the formation of the pyrimidine ring followed by the attachment of the tetradecanoic acid chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential antitumor and antifibrotic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The sulfur atom can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic activities.
2-thio-containing pyrimidines: Exhibit diverse biological activities, including antioxidant, radioprotective, and antimicrobial properties.
Uniqueness
2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid is unique due to its specific structure, which combines a pyrimidine ring with a tetradecanoic acid chain via a sulfur atom. This unique structure imparts distinct biological and pharmacological properties, making it a valuable compound for scientific research .
Properties
CAS No. |
848850-09-9 |
|---|---|
Molecular Formula |
C18H30N2O2S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-pyrimidin-2-ylsulfanyltetradecanoic acid |
InChI |
InChI=1S/C18H30N2O2S/c1-2-3-4-5-6-7-8-9-10-11-13-16(17(21)22)23-18-19-14-12-15-20-18/h12,14-16H,2-11,13H2,1H3,(H,21,22) |
InChI Key |
UEWRKNVWCNVPNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)SC1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)

![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)

![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)

![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)





